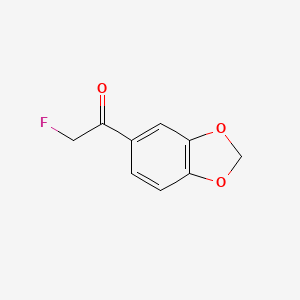

1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one

Description

Significance of Fluorine in Organic Chemistry

Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen, yet it imparts profound changes to a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and chemical stability of the molecule. namu.wiki In the context of 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one, the presence of the α-fluoro group is expected to significantly influence the reactivity of the adjacent carbonyl group.

The α-Fluoroketone Moiety

α-Fluoroketones are a class of compounds that have found utility as versatile intermediates in organic synthesis. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed for the construction of more complex molecular architectures. Furthermore, the fluorine atom can engage in unique non-covalent interactions, such as hydrogen bonds, which can influence molecular recognition processes.

Interactive Table: Physicochemical Properties of Representative Fluorinated Ketones

| Property | Perfluoro(2-methyl-3-pentanone) |

| Appearance | Colorless, odorless liquid |

| Boiling Point | 49 °C |

| Freezing Point | -108 °C |

| Vapor Pressure | 12 times that of water at room temperature |

| Heat of Evaporation | 1/25th that of water |

| Dielectric Strength | More than twice that of nitrogen |

| Surface Tension | Low |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASNYJELCIVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664101 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287204-25-5 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2h 1,3 Benzodioxol 5 Yl 2 Fluoroethan 1 One

Retrosynthetic Analysis and Key Precursors for 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one

Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For this compound, the analysis involves two main disconnections: the C-F bond and the bond connecting the fluoroethyl ketone moiety to the benzodioxole ring.

This leads to the identification of key precursors: a functionalized benzodioxole ring and a synthon for the fluoroethyl ketone moiety.

The 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) ring is a common scaffold in many biologically active compounds. Functionalization of this ring system is crucial for the synthesis of the target molecule. A common precursor is 1-(1,3-benzodioxol-5-yl)ethanone, which can be synthesized through various methods, including Friedel-Crafts acylation of 1,3-benzodioxole. nih.govfrontiersin.org The crystal structure of this precursor has been reported, providing valuable structural information. nih.gov

The introduction of the fluoroethyl ketone group can be achieved through several pathways. One common approach involves the α-halogenation of a corresponding ketone precursor. wikipedia.orglibretexts.org For instance, 1-(1,3-benzodioxol-5-yl)ethanone can be brominated to form 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, a key intermediate that can subsequently undergo fluorination. fishersci.casigmaaldrich.com

Direct Fluorination Approaches for Ketones

Direct α-fluorination of ketones offers a more streamlined approach to synthesizing α-fluoroketones. This method avoids the need for pre-functionalized substrates. organic-chemistry.orgresearchgate.net Electrophilic fluorinating agents, often containing an N-F bond, are commonly employed for this purpose. researchgate.netthieme-connect.com

One notable reagent is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh). organic-chemistry.orgthieme-connect.com This reagent, in combination with a solvent like methanol, allows for the direct and regiospecific fluorination of the α-carbonyl position in a variety of ketones, often without the need for prior activation of the target molecule. organic-chemistry.orgresearchgate.netthieme-connect.com Another widely used electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF4), which can be used for the direct fluorination of ketones and their enol esters. researchgate.netrsc.org

Recent advancements have also explored photocatalytic methods for sp³ C-H fluorination, where ketones can act as directing groups to achieve selective β- and γ-fluorination using reagents like Selectfluor® in the presence of a catalyst and visible light. rsc.org

| Fluorinating Agent | Typical Reaction Conditions | Key Features |

| Accufluor™ NFTh | Methanol, reflux | Direct, regiospecific α-fluorination. organic-chemistry.orgthieme-connect.com |

| Selectfluor® (F-TEDA-BF4) | Various, including photocatalytic | Versatile for direct fluorination and fluorination of enol esters. researchgate.netrsc.org |

| Molecular Fluorine (F₂) | Specialized conditions | Highly reactive, can lead to polyfluorination and degradation. nih.gov |

Indirect Fluorination Strategies via Halogenated Precursors

Indirect methods for the synthesis of α-fluoroketones typically involve the preparation of an α-haloketone precursor, followed by a halogen exchange reaction to introduce the fluorine atom. nih.gov

The synthesis of α-bromoketones is a well-established transformation. The reaction of a ketone, such as 1-(1,3-benzodioxol-5-yl)ethanone, with a bromine source like elemental bromine (Br₂) in a suitable solvent, can yield the corresponding α-bromo derivative. wikipedia.org This α-bromoethanone analogue serves as a crucial intermediate for the subsequent fluorination step. fishersci.casigmaaldrich.comchemicalbook.com The reactivity of these α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov

Catalytic Systems in the Synthesis of this compound

The direct α-fluorination of the parent ketone, 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one, is the most straightforward approach to synthesize this compound. This transformation is typically achieved using an electrophilic fluorinating agent in the presence of a suitable catalyst. A variety of catalytic systems, including both metal-based and organocatalytic approaches, have been successfully employed for the α-fluorination of ketones and could be adapted for the synthesis of the target compound.

Metal-Based Catalysis:

Several transition metal complexes have been shown to be effective catalysts for the α-fluorination of carbonyl compounds. These catalysts can activate the ketone substrate towards nucleophilic attack by the fluoride (B91410) source. Commonly used metal catalysts include complexes of titanium, palladium, copper, and nickel. nih.govacs.org For instance, a chiral palladium complex could be employed to catalyze the enantioselective fluorination of the corresponding silyl (B83357) enol ether of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including α-fluorination reactions. nih.gov Chiral amines, such as proline derivatives and cinchona alkaloids, can react with the ketone to form an enamine intermediate, which then undergoes diastereoselective fluorination. nih.gov For the synthesis of this compound, a primary amine functionalized Cinchona alkaloid could be a suitable catalyst in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

| Catalyst Type | Example Catalyst | Fluorinating Agent | Potential Application |

| Metal-Based | Chiral Palladium Complex | NFSI | Enantioselective fluorination of the silyl enol ether derivative. |

| Organocatalyst | Cinchona Alkaloid Derivative | NFSI, Selectfluor® | Direct enantioselective α-fluorination of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one. |

| Organocatalyst | Chiral Phosphoric Acid | Selectfluor® | Dual catalysis approach for asymmetric fluorination. acs.org |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the α-fluorination reaction are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of catalyst, fluorinating agent, solvent, temperature, and reaction time.

Fluorinating Agent: The selection of the electrophilic fluorinating agent is crucial. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most commonly used reagents due to their efficiency and handling characteristics. organic-chemistry.orgsapub.org

Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are often employed. In some cases, the addition of a co-solvent can be beneficial.

Temperature: The reaction temperature can affect both the reaction rate and the enantioselectivity of the transformation. Lower temperatures are generally preferred for asymmetric reactions to enhance stereocontrol.

Catalyst Loading: The amount of catalyst used can impact the reaction kinetics and cost-effectiveness of the synthesis. Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield and selectivity within a reasonable reaction time.

A hypothetical optimization table for the synthesis of this compound using a cinchona alkaloid catalyst is presented below, based on typical findings in the literature for analogous reactions. nih.gov

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | DCM | 25 | 24 | 65 |

| 2 | 10 | MeCN | 25 | 24 | 72 |

| 3 | 10 | THF | 25 | 24 | 68 |

| 4 | 10 | MeCN | 0 | 48 | 85 |

| 5 | 5 | MeCN | 0 | 72 | 82 |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure α-fluoro ketones is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer. The stereoselective synthesis of the enantiomers of this compound can be achieved through various asymmetric catalytic methods.

Chiral Metal Catalysis: As mentioned earlier, chiral transition metal complexes can be employed to induce enantioselectivity. For instance, a titanium-TADDOL catalyst has been used for the enantioselective fluorination of β-ketoesters and could potentially be adapted for the target molecule. acs.org

Organocatalysis: Chiral organocatalysts are particularly effective for the enantioselective α-fluorination of ketones. The use of a chiral primary amine derived from a cinchona alkaloid can facilitate the formation of a chiral enamine intermediate, which is then fluorinated with high facial selectivity. nih.gov By selecting the appropriate enantiomer of the catalyst, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the product.

Another powerful approach involves the use of chiral phosphoric acids as catalysts. acs.org These catalysts can activate the fluorinating agent and the ketone substrate simultaneously through hydrogen bonding, leading to a highly organized transition state and excellent enantioselectivity. acs.org

The following table illustrates potential enantioselective outcomes for the synthesis of this compound based on published results for similar substrates. nih.govacs.org

| Catalyst | Chiral Ligand/Auxiliary | Fluorinating Agent | Enantiomeric Excess (ee, %) |

| Organocatalyst | (9S)-9-Amino-9-deoxyepiquinine derivative | NFSI | up to 99% |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | Selectfluor® | up to 98% |

Advanced Spectroscopic and Analytical Characterization of 1 2h 1,3 Benzodioxol 5 Yl 2 Fluoroethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional experiments is employed to assemble the complete chemical structure and connectivity of 1-(2H-1,3-benzodioxol-5-yl)-2-fluoroethan-1-one.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylenedioxy, and fluoroacetyl protons. The three aromatic protons on the benzodioxole ring will appear as a complex ABX spin system. mdpi.com The proton on C4 will likely be a doublet, the proton on C7 a doublet of doublets, and the proton on C6 a singlet or narrow doublet. The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to resonate as a characteristic singlet. The methylene (B1212753) protons adjacent to the fluorine atom (-CH₂F) are anticipated to appear as a doublet due to strong coupling with the fluorine nucleus (²JH-F), typically in the range of 45-50 Hz.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the structure. The carbonyl carbon (C=O) is expected to be the most downfield signal. The carbon of the fluoromethyl group (-CH₂F) will appear as a doublet due to a large one-bond coupling to fluorine (¹JC-F). The chemical shifts of the aromatic and methylenedioxy carbons can be predicted based on data from similar benzodioxole derivatives. nih.gov

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet by the two adjacent methylene protons (²JF-H), confirming the -CH₂F structure. The chemical shift for a -CH₂F group adjacent to a carbonyl typically falls in the range of -200 to -220 ppm relative to a CFCl₃ standard. wikipedia.org

Predicted ¹H and ¹³C NMR Data

| Atom Name | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~192.0 (t, ²JC-F ≈ 20 Hz) |

| -CH₂F | ~5.5 (d, ²JH-F ≈ 48 Hz) | ~85.0 (d, ¹JC-F ≈ 180 Hz) |

| Ar-H4 | ~7.6 (d, J ≈ 8.0 Hz) | ~108.5 |

| Ar-H6 | ~7.5 (d, J ≈ 1.5 Hz) | ~109.0 |

| Ar-H7 | ~6.9 (dd, J ≈ 8.0, 1.5 Hz) | ~126.0 |

| -OCH₂O- | ~6.1 (s) | ~102.0 |

| Ar-C5 | - | ~130.0 |

| Ar-C3a | - | ~148.5 |

| Ar-C7a | - | ~152.0 |

Note: Predicted values are based on typical chemical shifts for benzodioxole and α-fluoro ketone moieties. Actual experimental values may vary based on solvent and other conditions.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key correlation would be observed between the aromatic protons at positions H7 and H4, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet at ~6.1 ppm to the methylenedioxy carbon at ~102.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for assembling the molecular skeleton. Key expected correlations would include:

Correlations from the aromatic protons (H4, H6, H7) to the carbonyl carbon, confirming the attachment of the fluoroacetyl group to the benzodioxole ring.

A correlation from the methylene protons (-CH₂F) to the carbonyl carbon, confirming the structure of the fluoroacetyl moiety.

Correlations from the methylenedioxy protons to the aromatic carbons C3a and C7a.

Expected Key HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

| -CH₂F | C=O | Connectivity of the fluoroacetyl group |

| Ar-H4 | C=O, C6, C7a | Position of the keto group relative to H4 |

| Ar-H6 | C=O, C4, C7a | Position of the keto group relative to H6 |

| -OCH₂O- | C3a, C7a | Closure of the dioxole ring |

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, if a chiral center were introduced, for example by reduction of the ketone to a secondary alcohol, advanced NMR techniques would be required for stereochemical assignment. One common method involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid. Reaction of a chiral alcohol with both enantiomers of the CDA would produce a pair of diastereomers. These diastereomers would exhibit distinct chemical shifts in their ¹H and, very sensitively, in their ¹⁹F NMR spectra, allowing for the determination of the absolute configuration of the original alcohol.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₇FO₃. HRMS would be used to confirm this by matching the experimentally measured mass of the molecular ion to the calculated exact mass.

Calculated Exact Mass for HRMS

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₇FO₃ | 182.03792 |

| [M+H]⁺ | C₉H₈FO₃ | 183.04575 |

| [M+Na]⁺ | C₉H₇FNaO₃ | 205.02770 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. wikipedia.org For ketones, a primary and highly predictable fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edulibretexts.orgyoutube.comlibretexts.org

For the target molecule, two primary alpha-cleavage pathways are expected:

Cleavage of the C(O)-CH₂F bond: This would result in the formation of a stable benzodioxoloyl acylium ion, which would likely be the base peak in the spectrum, and a neutral fluoromethyl radical.

Cleavage of the Ar-C(O) bond: This pathway would produce a fluoroacetyl cation and a benzodioxole radical.

Further fragmentation of the primary acylium ion via the loss of a neutral carbon monoxide (CO) molecule is also a common pathway for aromatic ketones. nih.gov

Proposed MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 182.04 | 149.02 | •CH₂F | Benzodioxoloyl cation |

| 182.04 | 121.03 | •C(O)CH₂F | Benzodioxole radical cation |

| 149.02 | 121.03 | CO | Benzodioxole cation |

| 149.02 | 93.03 | CO, C₂H₂ | C₅H₅O⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, allowing for the identification of key functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the benzodioxole ring, the α-fluorinated ketone, and the aromatic system.

While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption frequencies can be predicted based on the analysis of structurally similar compounds and established correlation tables. For instance, the analysis of related benzodioxole derivatives, such as 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, reveals characteristic peaks for the benzodioxole and carbonyl groups. researchgate.net

The key expected vibrational modes for this compound are detailed in the table below. The presence of the electronegative fluorine atom adjacent to the carbonyl group is anticipated to cause a slight shift in the carbonyl stretching frequency to a higher wavenumber compared to its non-fluorinated analog, 1-(1,3-benzodioxol-5-yl)ethanone.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic (CH₂) |

| ~1710-1690 | C=O stretch | α-Fluoro Aryl Ketone |

| ~1610, 1505, 1445 | C=C stretch | Aromatic Ring |

| ~1250 | C-O-C stretch | Aryl Ether (Benzodioxole) |

| ~1100-1040 | C-F stretch | Fluoroalkane |

| ~1040 | O-CH₂-O stretch | Dioxole Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon-carbon backbone.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1610 | C=C stretch | Aromatic Ring (strong) |

| ~1000 | Ring Breathing | Aromatic Ring (symmetric) |

| ~1710-1690 | C=O stretch | α-Fluoro Aryl Ketone (weak to medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzodioxole ring system in this compound contains a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of benzodioxole derivatives typically displays two main absorption bands in the ultraviolet region. These correspond to the π → π* transitions of the aromatic system. The presence of the carbonyl group conjugated with the aromatic ring will influence the position and intensity of these bands. Specifically, an n → π* transition associated with the carbonyl group is also expected, though it is often weaker and may be obscured by the more intense π → π* bands.

Based on studies of similar benzodioxole-containing compounds, the expected absorption maxima (λmax) are presented in the table below. The exact positions of these maxima can be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax) | Transition Type | Chromophore |

|---|---|---|

| ~230-240 nm | π → π* | Benzene (B151609) Ring (E2-band) |

| ~280-290 nm | π → π* | Benzene Ring (B-band) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for these purposes.

HPLC is a robust technique for the analysis and purification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable for purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for an aromatic ketone would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid to ensure sharp peak shapes. sielc.comauroraprosci.comresearchgate.net Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound, for instance, around 280 nm. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be the ideal method for identifying and quantifying any volatile byproducts that may be present from its synthesis. For example, in a synthesis involving the fluorination of the corresponding ketone, potential byproducts could include unreacted starting material, over-fluorinated products, or solvent residues.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for their unambiguous identification by comparison with spectral libraries. mdpi.comnih.gov

Table 5: Representative GC-MS Method for the Analysis of Volatile Byproducts

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Chemical Reactivity and Derivatization of 1 2h 1,3 Benzodioxol 5 Yl 2 Fluoroethan 1 One

Reactions Involving the Fluoroethyl Ketone Moiety

The fluoroethyl ketone portion of the molecule is a key site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon and the presence of the adjacent fluorine atom.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one is susceptible to attack by various nucleophiles. medlifemastery.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol addition product.

The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, typically lead to irreversible additions. masterorganicchemistry.com In contrast, weaker nucleophiles may result in reversible reactions.

| Nucleophile Type | Product Type | Reaction Conditions |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Fluoroalcohol | Varies depending on reagent |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Anhydrous ether solvents |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Basic or acidic catalysis |

| Water | Geminal diol (hydrate) | Acidic or basic catalysis |

| Alcohols | Hemiacetal/Acetal | Acidic catalysis |

Table 1: Examples of Nucleophilic Addition Reactions

Alpha-Halogenation and Subsequent Transformations

The carbon atom adjacent to the carbonyl group (the α-carbon) can undergo halogenation. This reaction typically proceeds via an enol or enolate intermediate. libretexts.orgyoutube.comyoutube.com Under acidic conditions, the ketone tautomerizes to its enol form, which then reacts with a halogen (Cl₂, Br₂, or I₂). libretexts.org In basic media, an enolate is formed, which is a more potent nucleophile and readily reacts with halogens. youtube.com

The introduction of a halogen at the α-position provides a handle for further synthetic modifications. For example, α-halo ketones can undergo elimination reactions to form α,β-unsaturated ketones or can be subjected to nucleophilic substitution reactions. libretexts.org

Reductions and Oxidations of the Ketone Functionality

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.orgchem-station.comdavuniversity.org These reagents deliver a hydride ion to the carbonyl carbon, which upon workup, yields the corresponding alcohol. acsgcipr.orgdavuniversity.org The choice of reducing agent can be critical, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce other functional groups that might be present in the molecule. davuniversity.org

The oxidation of the ketone functionality is not a common transformation as ketones are already in a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

Transformations of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it prone to electrophilic attack. chemicalbook.com The dioxole ring itself can also undergo specific chemical transformations.

Electrophilic Aromatic Substitution Reactions

The 1,3-benzodioxole ring system readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The two oxygen atoms of the dioxole ring donate electron density to the aromatic ring, making it more nucleophilic than benzene (B151609) and activating it towards electrophilic attack. chemicalbook.com

The existing acyl group at the 5-position is an electron-withdrawing group and will direct incoming electrophiles primarily to the meta position (position 6). lkouniv.ac.in However, the activating effect of the benzodioxole ring system can sometimes lead to substitution at other positions as well.

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro derivative |

| Bromination | Br₂, FeBr₃ | 6-Bromo derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-Acyl derivative |

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

Ring-Opening and Ring-Closing Reactions of the Dioxole Ring

The 1,3-benzodioxole ring can be cleaved under certain conditions. For instance, treatment with strong Lewis acids or under specific metabolic conditions can lead to the opening of the dioxole ring to form catechol derivatives. nih.govresearchgate.net

Conversely, the 1,3-benzodioxole ring can be formed from a catechol precursor. The synthesis typically involves the reaction of catechol with a dihalomethane or a related methylene (B1212753) source in the presence of a base. chemicalbook.comwikipedia.orgguidechem.com These ring-closing reactions are fundamental to the synthesis of many benzodioxole derivatives.

Synthesis of Related Benzodioxole Derivatives

The α-fluoroketone moiety is a versatile functional group for the synthesis of various derivatives. Reactions can be targeted at the α-carbon, the carbonyl group, or the aromatic ring. While specific literature on the derivatization of this compound is limited, its reactivity can be inferred from the well-established chemistry of α-haloketones and other benzodioxole-containing compounds.

One primary pathway for derivatization involves the nucleophilic substitution of the α-fluorine atom. Although fluorine is a poorer leaving group than heavier halogens, substitution can be achieved with a range of soft nucleophiles. For instance, thiourea (B124793) derivatives bearing a benzodioxole moiety have been synthesized via reactions with amino compounds, highlighting the potential for similar transformations. nih.gov

Another major site of reactivity is the carbonyl group. It can undergo a variety of classic carbonyl reactions, including condensation reactions to form imines or hydrazones. For example, the related 1-(2H-1,3-Benzodioxol-5-yl)ethanone has been converted to its thiosemicarbazone derivative. researchgate.net Similarly, the title compound could react with amines, hydrazines, or hydroxylamines to yield corresponding imines, hydrazones, and oximes. Aldol-type condensation reactions with other carbonyl compounds or activated methylene groups are also feasible under appropriate basic or acidic conditions.

The following table outlines potential synthetic transformations for creating derivatives from this compound.

| Reaction Type | Reagent(s) | Potential Product Class |

| Nucleophilic Substitution (SN2) | Thiols (R-SH), Amines (R₂NH) | α-Thioether ketones, α-Amino ketones |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated ketones |

| Imine Formation | Primary amines (R-NH₂) | N-Substituted imines |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) or derivatives | Hydrazones |

| Reductive Amination | Amine (R₂NH), Reducing agent (e.g., NaBH₃CN) | β-Fluoroamines |

| Reduction of Carbonyl | Reducing agent (e.g., NaBH₄) | 2-Fluoro-1-(1,3-benzodioxol-5-yl)ethanol |

These reactions enable the introduction of diverse functional groups, leading to a wide array of novel benzodioxole derivatives with potential applications in various fields of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation, and their application to α-fluoroketones has been a subject of significant research. These reactions provide a direct method for the functionalization of the α-carbon, leading to the synthesis of complex molecules with quaternary, α-aryl-α-fluoro carbon centers.

The most relevant transformation for this compound is the palladium-catalyzed α-arylation. This reaction typically involves the coupling of an α-fluoroketone with an aryl halide or triflate. The process requires the in-situ generation of a ketone enolate, which then participates in the catalytic cycle. The choice of base and ligand is crucial for achieving high yields and selectivity. Mild bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄·3H₂O) have proven effective, minimizing side reactions. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and RuPhos, are often employed to facilitate the reductive elimination step and promote efficient catalysis. researchgate.netacs.org

A general scheme for this reaction is as follows:

This compound + Ar-X → 1-(2H-1,3-Benzodioxol-5-yl)-2-aryl-2-fluoroethan-1-one (where Ar-X is an aryl halide or triflate, in the presence of a Pd catalyst, ligand, and base)

This methodology allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the α-position. Research has demonstrated the successful enantioselective α-arylation of α-fluoro indanones and tetralones, suggesting that asymmetric variants for acyclic ketones like the title compound are also feasible with the appropriate chiral ligands. berkeley.edu

The table below summarizes typical conditions and potential substrates for the palladium-catalyzed α-arylation of the target compound.

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Ligand | XPhos, RuPhos, Difluorphos, tBuBrettPhos | Stabilize Pd center, promote oxidative addition and reductive elimination |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | In-situ generation of the ketone enolate |

| Aryl Partner (Ar-X) | Aryl bromides, aryl chlorides, aryl triflates | Introduces the aryl/heteroaryl moiety |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

This powerful synthetic strategy significantly expands the range of accessible derivatives, enabling the creation of complex molecular architectures built upon the benzodioxole scaffold.

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity key considerations in its chemical transformations. The primary sites for reaction are the electrophilic carbonyl carbon and the α-carbon bearing the fluorine atom.

Regioselectivity:

When reacting with nucleophiles, a competition exists between addition to the carbonyl group and nucleophilic substitution (SN2) at the α-carbon. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

Carbonyl Addition: Hard, non-basic nucleophiles (e.g., organometallic reagents like Grignards, reducing agents like NaBH₄) will almost exclusively attack the highly electrophilic carbonyl carbon. This regioselectivity is due to the significant partial positive charge on the carbonyl carbon and the favorable orbital overlap for addition. beilstein-journals.org

α-Substitution (SN2): Softer, less sterically hindered nucleophiles can displace the fluoride (B91410) ion at the α-position. However, the C-F bond is strong, and fluoride is a relatively poor leaving group compared to other halogens. Therefore, SN2 reactions are generally less favorable than for α-chloro or α-bromo ketones but can be promoted with suitable nucleophiles and conditions.

Enolate Formation: In the presence of a strong base, a proton can be abstracted from the α-carbon to form an enolate. This enolate can then react with electrophiles at the α-carbon, a pathway exploited in the palladium-catalyzed α-arylation discussed previously. researchgate.net

Generally, reactions under non-basic conditions with hard nucleophiles show high regioselectivity for the carbonyl group. beilstein-journals.org

Stereoselectivity:

Stereoselectivity becomes important in reactions that create a new chiral center. For this compound, chiral centers can be generated at both the carbonyl carbon (upon reduction or addition) and the α-carbon (upon substitution or arylation).

α-Carbon Stereocenter: The palladium-catalyzed α-arylation of α-fluoroketones has been shown to proceed with high enantioselectivity when chiral ligands are used. berkeley.edu This demonstrates that the prochiral enolate intermediate can be approached by the aryl-palladium complex in a stereocontrolled manner, allowing for the synthesis of enantioenriched α-aryl-α-fluoroketones. Biocatalytic approaches using enzymes like transaminases have also been reported to perform stereoselective hydrodefluorination on racemic α-fluoroketones, preferentially converting one enantiomer. whiterose.ac.ukresearchgate.net

Carbonyl Carbon Stereocenter: The reduction of the ketone to a secondary alcohol creates a new stereocenter. While simple reducing agents like NaBH₄ would produce a racemic mixture of the corresponding 2-fluoro-1-(1,3-benzodioxol-5-yl)ethanol, the use of chiral reducing agents or catalysts (e.g., those used in Noyori asymmetric hydrogenation) could, in principle, afford one enantiomer selectively.

The table below summarizes the key selectivity considerations.

| Reaction Type | Selectivity Issue | Controlling Factors | Expected Outcome |

| Nucleophilic Attack | Regioselectivity: Carbonyl Addition vs. α-Substitution | Nucleophile hardness (Hard vs. Soft), Reaction conditions | Hard nucleophiles favor carbonyl addition; Soft nucleophiles can lead to α-substitution. |

| α-Arylation | Stereoselectivity | Chiral ligands on the Palladium catalyst | Can generate a chiral quaternary center with high enantiomeric excess (e.e.). |

| Carbonyl Reduction | Stereoselectivity | Chiral reducing agents or catalysts | Can generate a chiral secondary alcohol with high e.e. |

| Biocatalytic Defluorination | Stereoselectivity | Enzyme selection | Kinetic resolution of a racemic starting material is possible. whiterose.ac.uk |

These selective transformations are crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is often a prerequisite for desired function.

Theoretical and Computational Studies of 1 2h 1,3 Benzodioxol 5 Yl 2 Fluoroethan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations specifically for 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one are not extensively available in publicly accessible literature. However, the principles of these computational methods can be described in the context of structurally related molecules. Such studies are fundamental to understanding the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), would typically be employed to optimize the molecular geometry and determine various electronic parameters.

These calculations can yield important data such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement in the gas phase. Furthermore, DFT is used to calculate electronic properties that are crucial for understanding chemical reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For the broader class of 1,3-benzodioxole (B145889) derivatives, DFT studies have been utilized to analyze quantum chemical parameters like the HOMO-LUMO energy gap, hardness, and dipole moment to correlate them with experimental findings, for instance, in the context of corrosion inhibition. These studies have shown that a low energy gap and a high dipole moment can promote electron transfer and adsorption strength.

Hypothetical DFT Data for a Benzodioxole Derivative: This table represents typical data that would be generated from a DFT study and is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab Initio Calculations

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While computationally more demanding than DFT, they can provide highly accurate results.

For fluorinated ketones, ab initio studies have been conducted to investigate aspects like keto-enol tautomerism. In the case of this compound, ab initio calculations could be used to precisely determine the potential energy surface, transition state geometries, and reaction barriers for various chemical transformations. These methods are also invaluable for obtaining accurate electronic properties and for validating results obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step.

For instance, the rotation around the C-C bond connecting the carbonyl group and the fluorinated methyl group would be of particular interest. The resulting energy landscape would reveal the low-energy conformers and the transition states that separate them. Such studies often employ both DFT and ab initio methods. The polarity of the solvent can significantly influence the conformational preferences, an effect that can be modeled using implicit or explicit solvation models. The introduction of a fluorine atom can induce substantial alterations in the conformational preferences of a molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical calculations. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for this purpose. The calculated chemical shifts are typically compared to experimental values to confirm the structure of a synthesized compound. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in assigning the peaks in an experimental infrared (IR) spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). For 1,3-benzodioxole, vibrational modes of the cation have been assigned with the aid of density functional calculations.

Predicted Vibrational Frequencies for a Benzodioxole Moiety (Illustrative): This table is a hypothetical representation of data from a vibrational frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O stretch | 1720 |

| Aromatic C=C stretch | 1610, 1505 |

| C-F stretch | 1100 |

| O-CH₂-O stretch | 930 |

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could be employed to investigate the reaction pathways of potential synthetic routes, such as the fluorination of a corresponding ketone precursor.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This helps in understanding the feasibility of a proposed mechanism, identifying the rate-determining step, and explaining the observed regioselectivity and stereoselectivity. For instance, in the electrophilic fluorination of ketones, computational studies can help to determine whether the reaction proceeds via an enol or enolate intermediate.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For derivatives of this compound, a QSAR model could be developed to predict their reactivity towards a particular reaction.

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be calculated using computational methods and can be of various types, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., enthalpy of formation).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed reactivity. A robust QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties. QSAR studies on benzodioxole derivatives have been conducted to model their antioxidant activities, suggesting that the activity depends on the charges of the carbon atoms in the dioxole ring and the dipole moment of the molecules.

Advanced Applications and Role in Materials Science Excluding Clinical/biological Effects

Precursor in the Synthesis of Complex Organic Molecules

The benzodioxole ring system is a common scaffold in a multitude of biologically active natural products and synthetic compounds. Derivatives of 1,3-benzodioxole (B145889) are known to be valuable precursors in organic synthesis. For instance, the non-fluorinated analog, 1-(1,3-Benzodioxol-5-yl)ethanone, serves as a starting material for the synthesis of various more complex molecules. It is plausible that 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one could similarly function as a key building block. The presence of the fluorine atom at the alpha position to the ketone introduces a site for various nucleophilic substitution reactions or further chemical modifications, potentially leading to the synthesis of complex fluorinated benzodioxole derivatives.

Role in the Development of Novel Chemical Reagents

The development of novel reagents is crucial for advancing chemical synthesis. Fluorinated organic compounds, in particular, have seen a surge in interest due to the unique properties fluorine imparts to molecules. While there is no specific information on this compound as a novel reagent, the class of α-fluoroketones has been utilized in the development of various synthetic methodologies. These compounds can act as electrophiles and participate in a range of chemical transformations. It is conceivable that this specific fluorinated benzodioxole ketone could be explored for its utility in developing new synthetic methods, potentially for the introduction of the benzodioxole moiety into other molecules or for the construction of novel heterocyclic systems.

Applications in Material Science Research (e.g., polymer chemistry, optoelectronics)

Benzodioxole derivatives have been investigated for their potential in materials science. Some have been incorporated into polymers to modify their properties. For example, benzodioxinones, which share the core benzodioxole structure, have been used in the synthesis of telechelic polymers and block copolymers.

Furthermore, compounds containing the 1,3-benzodioxole group have been studied for their nonlinear optical (NLO) properties, which are of interest in the field of optoelectronics. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, and thus their performance in optoelectronic devices. While no studies on the optoelectronic properties of this compound have been reported, its structure suggests a potential for investigation in this area.

Analytical Standards in Forensic Chemistry and Environmental Monitoring (excluding human health/safety)

Fluorinated compounds are of growing interest in both forensic and environmental chemistry. The unique isotopic signature and mass fragmentation patterns of fluorinated molecules can be advantageous for their detection and quantification. In forensic analysis, the identification of specific chemical markers is crucial. While there is no evidence of this compound being used as an analytical standard, it is plausible that if this compound or its derivatives were to become relevant in illicit synthesis or as an environmental contaminant, a pure reference standard would be necessary for its accurate identification by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In environmental monitoring, the persistence and potential bioaccumulation of fluorinated organic compounds are of significant concern. The analysis of these compounds in various environmental matrices requires certified reference materials to ensure the accuracy and reliability of the analytical data. Should this compound be identified as an emerging environmental pollutant, the development of analytical standards would be a critical step in its monitoring and risk assessment.

Future Directions in the Research of 1 2h 1,3 Benzodioxol 5 Yl 2 Fluoroethan 1 One

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one should prioritize the development of more sustainable methods. dovepress.com Traditional fluorination techniques often rely on hazardous reagents and harsh conditions. dovepress.com Green approaches would focus on the use of safer solvents, renewable starting materials, and catalytic systems to improve atom economy and reduce waste.

One promising avenue is the use of milder and more selective fluorinating agents. organic-chemistry.org Research could explore the use of enzymatic or biocatalytic methods for the introduction of the fluorine atom, which would operate under environmentally benign conditions. whiterose.ac.ukresearchgate.net Additionally, the development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids would significantly enhance the sustainability of the synthesis. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for α-Fluoroketones

| Parameter | Traditional Synthesis | Potential Green Approach |

| Fluorinating Agent | Harsh, toxic reagents | Enzymatic or selective, less hazardous reagents |

| Solvent | Chlorinated hydrocarbons | Water, supercritical CO2, or solvent-free |

| Catalyst | Stoichiometric, heavy metals | Biocatalysts, recyclable organocatalysts |

| Energy Input | High temperature reflux | Room temperature or microwave-assisted |

| Waste Generation | High, hazardous byproducts | Minimal, biodegradable waste |

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways is crucial for accessing complex molecules with greater efficiency and selectivity. For this compound, future research could investigate new catalytic systems that enable its synthesis from readily available precursors. This includes the exploration of transition-metal catalysis, organocatalysis, and photocatalysis to forge the key carbon-fluorine and carbon-carbon bonds. ox.ac.uk

For instance, the development of asymmetric catalytic methods would be a significant advancement, allowing for the enantioselective synthesis of the molecule if a chiral center is introduced. This is particularly important for potential pharmaceutical applications where stereochemistry plays a critical role. Photocatalysis, using visible light as a renewable energy source, could also unlock novel reaction pathways for the fluorination step, proceeding under mild conditions. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and reproducibility. researchgate.netyoutube.com The integration of the synthesis of this compound with flow chemistry platforms represents a significant future direction. acs.org Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. zenodo.org

Furthermore, the automation of the synthetic process can accelerate the discovery and optimization of new reaction conditions. rsc.org Automated platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction parameters. researchgate.net This high-throughput approach can significantly reduce the time and resources required to develop an efficient and scalable synthesis.

Table 2: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced heat transfer, smaller reaction volumes improve safety |

| Scalability | Challenging to scale up, requires process redesign | Readily scalable by running the system for longer |

| Reproducibility | Can be variable between batches | High degree of consistency and reproducibility |

| Reaction Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Integration | Difficult to integrate with in-line analysis | Easily coupled with real-time monitoring and purification |

Advanced Structural Studies (e.g., X-ray Crystallography)

A thorough understanding of the three-dimensional structure of this compound is essential for elucidating its chemical properties and potential biological activity. While spectroscopic techniques like NMR and mass spectrometry provide valuable information, single-crystal X-ray diffraction offers definitive structural data. mdpi.com Future research should aim to obtain high-quality crystals of the compound to determine its precise bond lengths, bond angles, and solid-state conformation. researchgate.net

Crystallographic data can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's packing in the solid state and can influence its physical properties. rsc.orgresearchgate.net This information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets.

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique electronic and structural features of this compound make it an interesting candidate for applications in materials science. harvard.edu The benzodioxole moiety is present in various natural products and synthetic compounds with interesting biological and photophysical properties. nih.gov The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net

Future multidisciplinary research could explore the potential of this compound as a building block for functional organic materials. synorgfun.comrice.edu This could include its incorporation into polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The interplay between its synthetic accessibility and its potential material properties opens up exciting avenues for collaboration between synthetic organic chemists and materials scientists. ukri.org

Conclusion

Summary of Key Synthetic Achievements and Structural Insights

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one can be plausibly achieved through the direct electrophilic α-fluorination of the precursor ketone, 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one, using modern fluorinating agents like Selectfluor®. This approach represents a direct and efficient means of introducing fluorine at the α-position of an aryl ketone. Structurally, the molecule is characterized by the planar benzodioxole ring system and the adjacent fluoroethanone side chain. Spectroscopic analysis is expected to reveal characteristic signals, including the distinctive methylene (B1212753) protons of the dioxole ring in ¹H NMR, the carbonyl stretch in IR spectroscopy, and the molecular ion peak in mass spectrometry. The C-F bond introduces specific couplings that would be observable in both ¹H and ¹³C NMR, providing a clear diagnostic for the presence and location of the fluorine atom.

Recapitulation of Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dominated by the electrophilic nature of both the carbonyl carbon and the α-carbon. The fluorine atom, while a poor leaving group in nucleophilic substitution reactions compared to other halogens, still activates the α-position towards displacement by strong nucleophiles. The carbonyl group is expected to undergo a range of nucleophilic addition reactions, leading to the formation of alcohols, imines, and other derivatives. The benzodioxole ring itself can potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the fluoroacetyl group would likely direct incoming electrophiles to specific positions and may require forcing conditions. This dual reactivity makes the compound a versatile intermediate for the synthesis of more complex benzodioxole derivatives.

Broader Implications for Organic Synthesis and Chemical Innovation

The chemistry of this compound and its analogues has significant implications for organic synthesis and the development of new chemical entities. The ability to selectively introduce fluorine into complex molecules containing the benzodioxole scaffold opens up avenues for modifying the physicochemical and biological properties of these compounds. This is particularly relevant in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Furthermore, the versatile reactivity of the α-fluoroketone functionality allows for its elaboration into a wide array of other functional groups, making it a valuable building block for the construction of novel molecular architectures. The continued exploration of such fluorinated synthons will undoubtedly contribute to the advancement of synthetic methodology and the discovery of innovative chemical products.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 1,3-benzodioxole derivatives followed by fluorination. Key intermediates include:

- 1-(1,3-Benzodioxol-5-yl)ethanone : Synthesized via acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) .

- Fluorinated precursors : Bromo- or chloro- derivatives (e.g., 2-bromoethanone analogs) may undergo halogen exchange using fluorinating agents like KF or Selectfluor®.

Table 1: Example Fluorination Conditions for Analogous Compounds

| Precursor | Fluorinating Agent | Yield (%) | Reference Compound |

|---|---|---|---|

| 2-Bromoethanone | KF/18-crown-6 | 72–85 | 1-(4-Fluorophenyl)propenone |

| 2-Chloroethanone | Selectfluor® | 65–78 | β-Keto-Ethylbenzodioxolylbutanamine |

Basic: What spectroscopic and crystallographic techniques are prioritized for structural validation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting (e.g., J-coupling ~45–55 Hz for vicinal F-H) .

- X-ray Crystallography : Critical for unambiguous structural determination. For example, similar benzodioxole derivatives were resolved with R-factors < 0.07 using SHELXL .

Table 2: Crystallographic Data for Structural Analogs

| Compound | R-Factor | wR-Factor | Data/Parameter Ratio | Reference |

|---|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)pentan-1-one | 0.068 | 0.171 | 14.4 | |

| (2E)-3-(1,3-Benzodioxol-5-yl)propenone | 0.038 | 0.091 | 15.6 |

Advanced: How can computational modeling resolve contradictions between experimental and theoretical data?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., C=O vs. C-F interactions) can be addressed via:

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets and compare with X-ray data .

Electrostatic Potential Maps : Identify electron-deficient regions influenced by fluorine’s inductive effect.

Software Tools : SHELX for refinement , ORTEP-3 for graphical visualization of thermal ellipsoids .

Case Study : For 1-(1,3-Benzodioxol-5-yl)pentan-1-one, DFT-predicted C=O bond length (1.21 Å) matched experimental data (1.22 Å) within 0.01 Å tolerance .

Advanced: What strategies mitigate challenges in crystallizing fluorinated benzodioxole derivatives?

Methodological Answer:

Fluorine’s small size and high electronegativity can disrupt crystal packing. Solutions include:

- Co-crystallization : Use hydrogen-bond donors (e.g., phenol derivatives) to stabilize lattice structures.

- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions in DCM/hexane mixtures .

- Additives : Ionic liquids (e.g., [BMIM][BF₄]) to reduce nucleation rates.

Example : Crystals of 1-(1,3-Benzodioxol-5-yl)pentan-1-one were obtained at 298 K with 91–93°C mp, using ethanol as a solvent .

Advanced: How does fluorine substitution impact the compound’s electronic and reactivity profiles?

Methodological Answer:

- Electron Withdrawal : Fluorine decreases electron density at the carbonyl group, enhancing electrophilicity (evidenced by IR: C=O stretch shifts to ~1720 cm⁻¹ vs. ~1700 cm⁻¹ in non-fluorinated analogs).

- Reactivity in Nucleophilic Additions : Fluorine’s -I effect accelerates reactions with Grignard reagents or hydrides (e.g., LiAlH₄ reduction yields secondary alcohols 2–3× faster than non-fluorinated counterparts) .

Table 3: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

| Reaction | Fluorinated Derivative (k, s⁻¹) | Non-Fluorinated (k, s⁻¹) |

|---|---|---|

| Grignard Addition | 4.2 × 10⁻³ | 1.8 × 10⁻³ |

| LiAlH₄ Reduction | 6.7 × 10⁻³ | 2.3 × 10⁻³ |

Advanced: What are the best practices for analyzing conflicting spectral data (e.g., NMR vs. MS)?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₉FO₃ requires m/z 196.0372 [M+H]⁺).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s coupling. For example, ¹H-¹⁹F coupling in ¹³C NMR (~25–30 ppm for CF) .

- Cross-Validation : Compare crystallographic bond angles with DFT-optimized geometries to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.